

Funobactam: A Technical Guide to Overcoming Antibiotic Resistance

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Compound of Interest

Compound Name: *Funobactam*

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Abstract

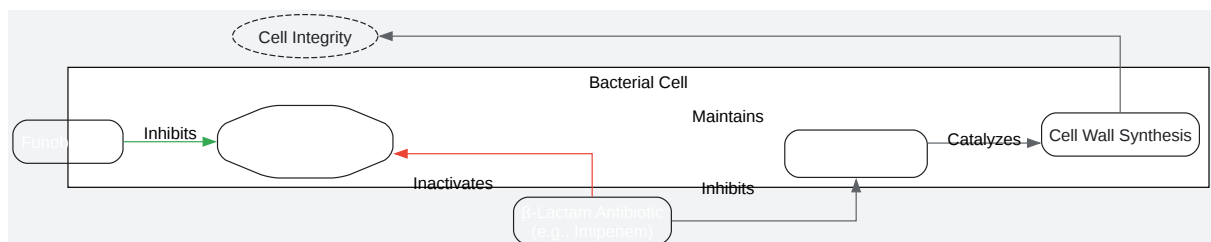
The rise of multidrug-resistant (MDR) Gram-negative bacteria constitutes a significant global health threat. A primary mechanism of resistance is the production of β -lactamase enzymes, which inactivate β -lactam antibiotics. **Funobactam** (formerly XNW4107) is a novel, investigational diazabicyclooctane (DBO) β -lactamase inhibitor being developed by Evopoint Biosciences.[1] When combined with the carbapenem antibiotic imipenem, **Funobactam** restores its activity against a broad spectrum of serine β -lactamase-producing bacteria, including carbapenem-resistant *Acinetobacter baumannii* (CRAB), *Pseudomonas aeruginosa* (CRPA), and Enterobacterales (CRE).[2][3][4] This technical guide provides an in-depth overview of **Funobactam**'s mechanism of action, its efficacy in overcoming antibiotic resistance, and detailed experimental protocols for its evaluation.

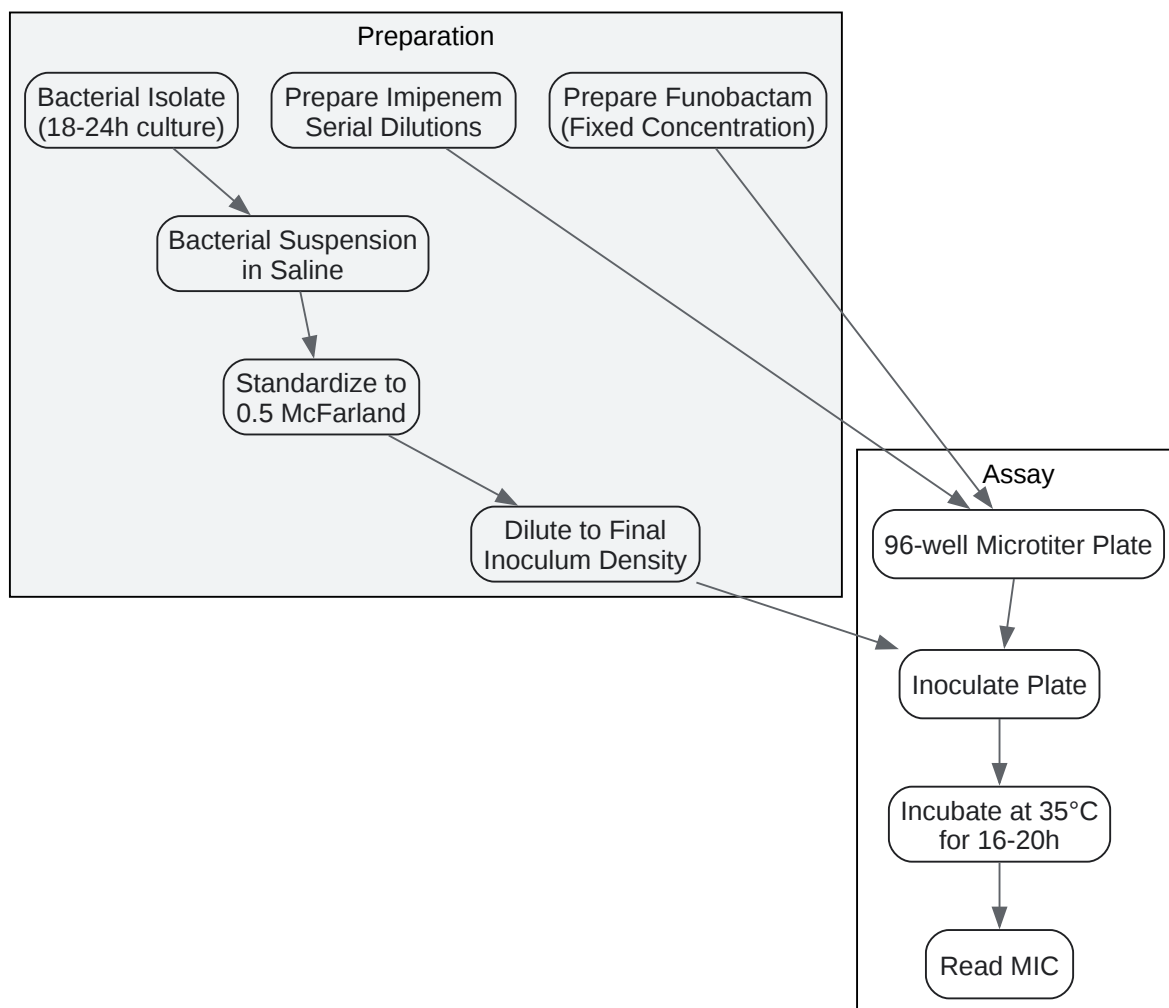
Introduction

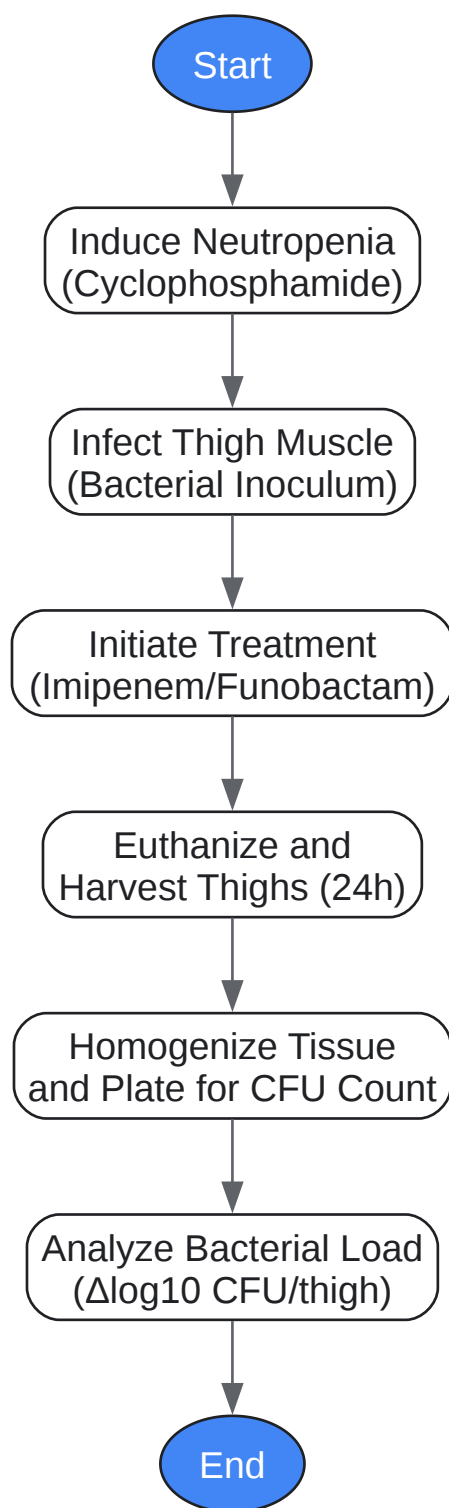
Funobactam is a non- β -lactam β -lactamase inhibitor that protects β -lactam antibiotics from degradation by serine β -lactamases of Ambler classes A, C, and D.[4] It is currently in Phase 3 clinical trials in combination with imipenem/cilastatin for the treatment of complicated urinary tract infections (cUTIs), hospital-acquired bacterial pneumonia (HABP), and ventilator-associated bacterial pneumonia (VABP).[1]

Mechanism of Action

Funobactam's primary role is to inhibit the function of β -lactamase enzymes produced by resistant bacteria. These enzymes hydrolyze the amide bond in the β -lactam ring of antibiotics like imipenem, rendering them ineffective. **Funobactam**, as a diazabicyclooctane, forms a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the β -lactamase. This inactivation allows the partner β -lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect by inhibiting cell wall synthesis.







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References

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- 4. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
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